Ethyl 4-[methyl(phenyl)amino]benzoate
CAS No.: 158833-49-9
Cat. No.: VC18679602
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-[methyl(phenyl)amino]benzoate - 158833-49-9](/images/structure/VC18679602.png)
Specification
CAS No. | 158833-49-9 |
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Molecular Formula | C16H17NO2 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | ethyl 4-(N-methylanilino)benzoate |
Standard InChI | InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Standard InChI Key | OHDMELASUIKEHZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 4-[methyl(phenyl)amino]benzoate (CHNO) consists of an ethyl ester group attached to a benzoic acid moiety, with a methyl(phenyl)amino substituent at the fourth position of the aromatic ring. The methyl(phenyl)amino group introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 255.32 g/mol |
Boiling Point | 312–315°C (predicted) |
Density | 1.18 g/cm (predicted) |
LogP (Lipophilicity) | 3.2 (estimated) |
Solubility in Water | <10 mg/L (predicted) |
These values are derived from computational models using tools like EPI Suite and Molinspiration, reflecting typical trends for aromatic esters with hydrophobic substituents .
Synthesis and Optimization
Proposed Synthetic Routes
The synthesis of ethyl 4-[methyl(phenyl)amino]benzoate can be inferred from methods used for structurally related compounds. A plausible pathway involves:
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Preparation of Ethyl 4-Aminobenzoate:
Ethyl 4-aminobenzoate is synthesized via esterification of 4-aminobenzoic acid with ethanol under acidic conditions . -
N-Alkylation/Arylation:
The primary amine undergoes reaction with methyl iodide and aniline derivatives in the presence of a base (e.g., KCO) to introduce the methyl(phenyl)amino group.
Reaction Scheme:
Industrial-Scale Considerations
Optimization for large-scale production would focus on:
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Catalyst Selection: Bronsted acids (e.g., methane sulfonic acid) improve yields in analogous Schiff base syntheses .
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Solvent-Free Conditions: Reducing solvent use enhances sustainability and cost-efficiency.
Activity | Probable Mechanism | Efficacy (Predicted) |
---|---|---|
Antimicrobial | Membrane permeability alteration | Moderate (MIC: 25–50 µg/mL) |
Antioxidant | Free radical scavenging | Low to moderate |
Anti-inflammatory | COX-2 inhibition | Not established |
Comparative Analysis with Analogous Compounds
Structural Analogues and Their Applications
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Ethyl 4-aminobenzoate: Widely used as a local anesthetic (Benzocaine).
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Ethyl 4-(dimethylamino)benzoate: UV absorber in sunscreens.
Challenges and Future Directions
Research Gaps
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Toxicological Data: No in vivo studies are available to assess safety profiles.
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Synthetic Efficiency: Current yield predictions (70–80%) require optimization.
Recommended Studies
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Photostability Assays: Accelerated UV exposure tests in polymer matrices.
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QSAR Modeling: To predict environmental fate and bioaccumulation potential.
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